molecular formula C8H8S B14692190 9-Thiabicyclo[6.1.0]nona-2,4,6-triene CAS No. 35783-96-1

9-Thiabicyclo[6.1.0]nona-2,4,6-triene

Cat. No.: B14692190
CAS No.: 35783-96-1
M. Wt: 136.22 g/mol
InChI Key: PAMICIPZUNQWBA-UHFFFAOYSA-N
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Description

9-Thiabicyclo[6.1.0]nona-2,4,6-triene is a sulfur-containing bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a bicyclic framework with a sulfur atom incorporated into the ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Thiabicyclo[6.1.0]nona-2,4,6-triene can be synthesized through a two-step sequence involving the novel thiabicyclo[4.2.1]nonatrienes. The initial step involves the formation of thiabicyclo[4.2.1]nonatrienes, which are then converted to this compound under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

9-Thiabicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide.

    Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms in the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

9-Thiabicyclo[6.1.0]nona-2,4,6-triene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 9-Thiabicyclo[6.1.0]nona-2,4,6-triene exerts its effects involves interactions with molecular targets and pathways specific to its sulfur-containing bicyclic structure. The sulfur atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding the pathways involved in its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 9-Thiabicyclo[6.1.0]nona-2,4,6-triene with high purity?

  • Methodological Answer : Use orthogonal design to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, employ a 3-factor, 3-level design to assess interactions between variables and identify optimal conditions for yield and purity . Characterization should combine NMR (for structural confirmation), mass spectrometry (for molecular weight validation), and XRD (for crystallinity analysis). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, supported by membrane separation technologies for scalable post-reaction processing .

Q. How can researchers assess the thermal and photochemical stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design to evaluate temperature (25–100°C), UV exposure (254–365 nm), and pH (3–11). Monitor degradation via HPLC-UV/Vis and track byproducts with GC-MS. Use Arrhenius modeling to extrapolate shelf-life under standard conditions. Statistical regression analysis (e.g., ANOVA) can quantify the significance of each factor on stability .

Q. What are the key challenges in characterizing the electronic properties of this compound?

  • Methodological Answer : The conjugated triene system and sulfur heteroatom create complex electronic transitions. Use UV-Vis spectroscopy with TD-DFT (time-dependent density functional theory) calculations to correlate experimental absorption bands with theoretical orbital transitions. Cyclic voltammetry can further elucidate redox behavior, while XPS validates sulfur’s oxidation state .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s formation?

  • Methodological Answer : Perform DFT-based mechanistic studies to compare energy profiles of competing pathways (e.g., Diels-Alder vs. electrocyclic routes). Validate using kinetic isotope effects (KIEs) and isotopic labeling experiments. For example, deuterated substrates can distinguish between concerted vs. stepwise mechanisms. Cross-reference computed transition states with experimental activation energies from Arrhenius plots .

Q. What advanced reactor designs are suitable for scaling up synthesis while minimizing byproducts?

  • Methodological Answer : Implement microreactor systems with real-time process analytical technology (PAT) for precise control of residence time and mixing efficiency. Use CFD (computational fluid dynamics) simulations to model flow dynamics and optimize heat/mass transfer. Membrane reactors (e.g., ceramic-supported catalysts) can enhance selectivity by continuous product removal .

Q. How do steric and electronic effects influence the compound’s reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : Design a response surface methodology (RSM) study to evaluate ligand-metal interactions. Screen Pd, Co, and Ru catalysts under varying electronic environments (e.g., electron-rich/-poor ligands). Use Hammett plots to correlate substituent effects with reaction rates. In-situ IR spectroscopy can monitor intermediate species during catalysis .

Q. What statistical approaches are effective in resolving data discrepancies between theoretical and experimental spectroscopic results?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify outliers in spectral datasets. Calibrate computational models (e.g., DFT) using solvent correction factors and basis set adjustments. Cross-validate NMR chemical shifts with Boltzmann-weighted conformational ensembles to account for dynamic effects .

Properties

CAS No.

35783-96-1

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

9-thiabicyclo[6.1.0]nona-2,4,6-triene

InChI

InChI=1S/C8H8S/c1-2-4-6-8-7(9-8)5-3-1/h1-8H

InChI Key

PAMICIPZUNQWBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2C(S2)C=C1

Origin of Product

United States

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